molecular formula C15H15N3O3S B11687220 4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11687220
M. Wt: 317.4 g/mol
InChI Key: GBOISGZXZFGHFO-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that features a nitrophenyl group, a propylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the propylsulfanyl and tetrahydropyridine groups . The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include 4-aminophenyl derivatives, substituted tetrahydropyridine compounds, and oxidized sulfanyl derivatives .

Scientific Research Applications

4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the propylsulfanyl group can form covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects .

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C15H15N3O3S/c1-2-7-22-15-13(9-16)12(8-14(19)17-15)10-3-5-11(6-4-10)18(20)21/h3-6,12H,2,7-8H2,1H3,(H,17,19)

InChI Key

GBOISGZXZFGHFO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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